

Measuring Laquinimod Concentrations in Plasma with Laquinimod-d5: An Application Note and Protocol

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Compound of Interest

Compound Name: *Laquinimod-d5*

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Abstract

This document provides a detailed methodology for the quantitative analysis of Laquinimod in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs **Laquinimod-d5** as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, adhering to the principles of bioanalytical method validation.^[1] Two distinct sample preparation techniques are presented: solid-phase extraction (SPE) for low concentration measurements and protein precipitation (PPT) for a wider analytical range.^[2] This application note is intended to guide researchers in the implementation of a robust and reliable assay for pharmacokinetic studies and therapeutic drug monitoring of Laquinimod.

Introduction

Laquinimod (ABR-215062) is an orally administered immunomodulatory compound that has been under investigation for the treatment of multiple sclerosis and other autoimmune diseases.^{[2][3]} To support its clinical development and to understand its pharmacokinetic profile, a sensitive and selective bioanalytical method for the quantification of Laquinimod in biological matrices is essential.^{[1][4]} This protocol details a validated LC-MS/MS method for the

determination of Laquinimod in human plasma, utilizing **Laquinimod-d5** as an internal standard to correct for matrix effects and variability during sample processing and analysis.[5]

The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative bioanalysis as it mimics the analyte's behavior during extraction and ionization, leading to improved data quality.[2] The methods described herein are based on established procedures for Laquinimod analysis and are suitable for regulated bioanalysis in support of clinical trials.[2]

Experimental Protocols

Materials and Reagents

- Analytes: Laquinimod and **Laquinimod-d5** (Internal Standard)
- Biological Matrix: Human plasma (K3EDTA)
- Chemicals and Solvents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Formic acid (LC-MS grade)
 - Water (Ultrapure, 18.2 MΩ·cm)
 - Trifluoroacetic acid (TFA)
- Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent
- Protein Precipitation (PPT) Reagent: Acetonitrile with 0.1% formic acid

Instrumentation

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Laquinimod and **Laquinimod-d5** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration standards and quality controls.
- Internal Standard (IS) Working Solution: Dilute the **Laquinimod-d5** primary stock solution to a final concentration of 50 ng/mL in the same solvent mixture.

Sample Preparation

Two methods for sample preparation are presented, catering to different concentration ranges.
[\[2\]](#)

Method 1: Solid-Phase Extraction (SPE) for Low Concentrations (e.g., 0.4-100 nmol/L)[\[2\]](#)

- Sample Pre-treatment: To 250 μ L of plasma, add 25 μ L of the IS working solution (**Laquinimod-d5**) and 250 μ L of 4% phosphoric acid. Vortex to mix.
- SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water.
- Elution: Elute the analytes with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase.

Method 2: Protein Precipitation (PPT) for Wide Range Concentrations (e.g., 0.75-15000 nmol/L)[2]

- Sample Pre-treatment: To 50 µL of plasma, add 150 µL of the IS working solution (**Laquinimod-d5**) in acetonitrile containing 0.1% formic acid.
- Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes.
- Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

Parameter	Method 1 (SPE)	Method 2 (PPT)
Column	C18, 50 x 2.1 mm, 3.5 µm	C18, 30 x 2.1 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min	0.5 mL/min
Gradient	Isocratic: 30% B	Gradient: 5-95% B in 1.5 min
Injection Volume	10 µL	5 µL
Column Temperature	40°C	40°C

Mass Spectrometry Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Capillary Voltage	3.5 kV
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Laquinimod	357.1	236.1[2]
Laquinimod-d5 (IS)	362.1	236.1

Note: The MRM transition for **Laquinimod-d5** is proposed based on the stable isotope substitution and may require optimization.

Data Presentation

The following tables summarize the expected performance characteristics of the described methods, based on published data for a similar assay.[2]

Table 1: Calibration Curve Parameters

Method	Range (nmol/L)	Regression Model	Correlation Coefficient (r ²)
Method 1 (SPE)	0.4 - 100[2]	Linear, 1/x weighting	> 0.99
Method 2 (PPT)	0.75 - 15000[2]	Linear, 1/x weighting	> 0.99

Table 2: Precision and Accuracy

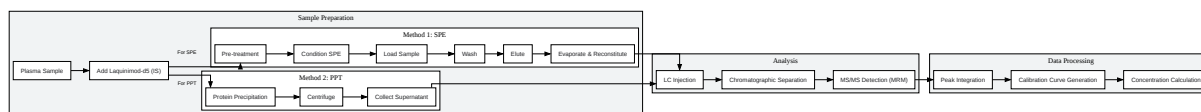
Method	Concentration Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
Method 1 (SPE)	LLOQ	< 10	< 10	± 15
LQC	< 5	< 5	± 10	
MQC	< 5	< 5	± 10	
HQC	< 5	< 5	± 10	
Method 2 (PPT)	LLOQ	< 10	< 10	± 15
LQC	< 5	< 5	± 10	
MQC	< 5	< 5	± 10	
HQC	< 5	< 5	± 10	

Data adapted from Jonsson et al., 2006, with expected performance for a validated method.[\[2\]](#)

Table 3: Recovery and Matrix Effect

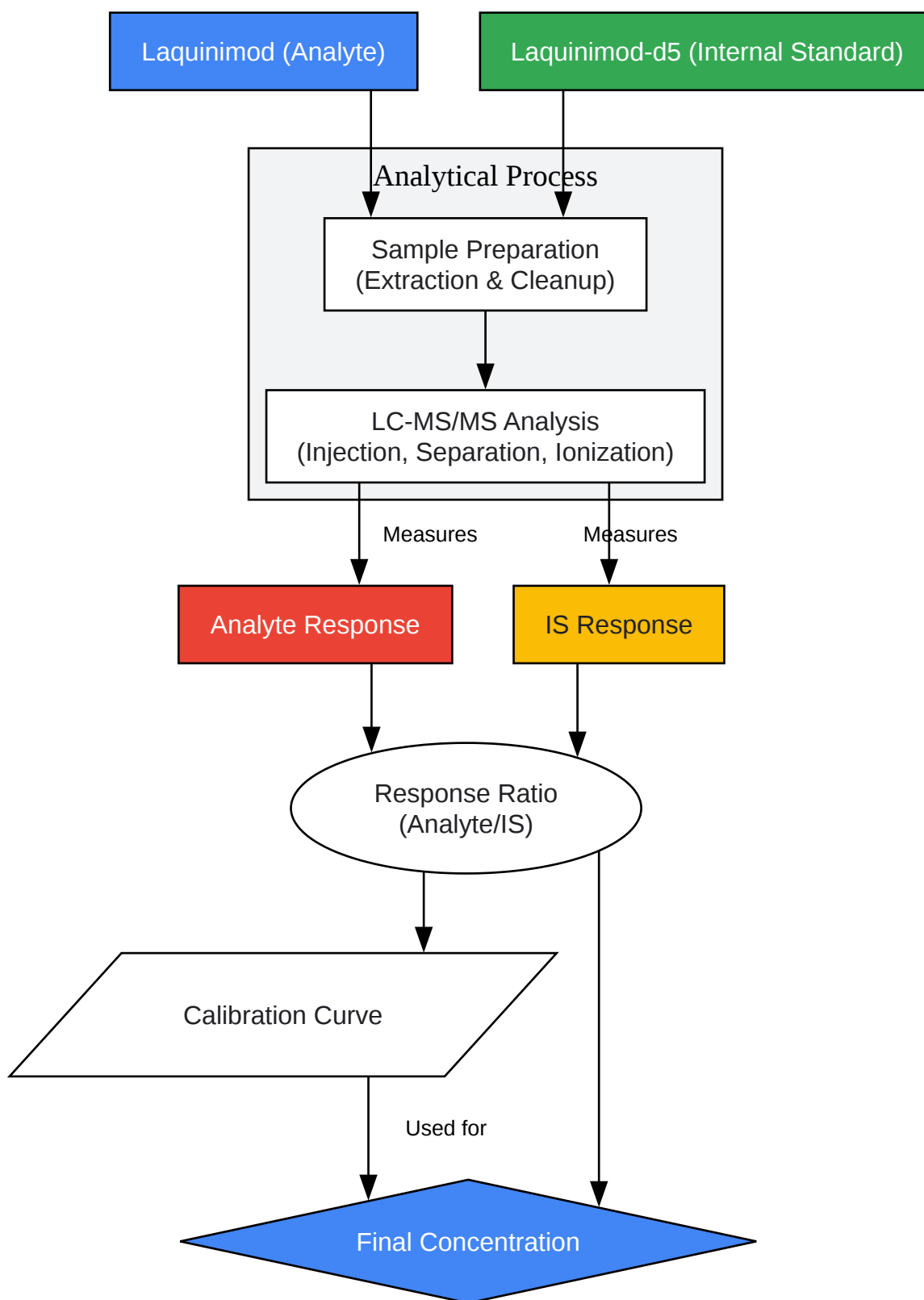
Method	Parameter	Laquinimod	Laquinimod-d5
Method 1 (SPE)	Extraction Recovery	90-97% [2]	90-97%
Matrix Factor	Close to 1	Close to 1	
Method 2 (PPT)	Extraction Recovery	Not Applicable	Not Applicable
Matrix Factor	Close to 1	Close to 1	

Visualizations



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Caption: Experimental workflow for Laquinimod quantification in plasma.



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Caption: Role of the internal standard in quantitative analysis.

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